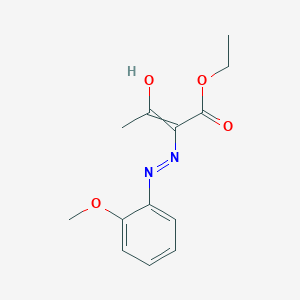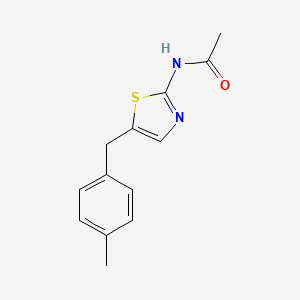
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL is a tricyclic compound with the molecular formula C21H18O and a molecular weight of 286.3670 This compound is known for its unique structure, which includes a seven-membered central ring fused with two benzene rings and a phenyl group attached to the central ring
Méthodes De Préparation
The synthesis of 5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL can be achieved through several synthetic routes. One common method involves the use of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation likely involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization in one pot, highlighting the high efficiency, regioselectivity, and step-economy of this protocol .
Analyse Des Réactions Chimiques
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
This compound has been investigated for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has been explored for its solvent enclathration properties, which involve the inclusion of solvent molecules within its crystal structure .
Mécanisme D'action
The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to receptors or enzymes, leading to changes in cellular signaling pathways. This can result in various biological effects, such as modulation of neurotransmitter activity or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL can be compared to other similar compounds, such as 5-Phenyl-5H-dibenzo(A,D)cyclohepten-5-OL, 11-Phenyl-6,11-dihydrodibenzo(B,E)oxepin-11-OL, and 11-Phenyl-6,11-dihydrodibenzo(B,E)thiepin-11-OL . These compounds share similar tricyclic structures but differ in the functional groups attached to the central ring. The uniqueness of this compound lies in its specific arrangement of phenyl and hydroxyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
55090-32-9 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-phenyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C21H18O/c22-21(18-10-2-1-3-11-18)19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)21/h1-13,22H,14-15H2 |
Clé InChI |
CAIIMJUORNLXOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)

![Methyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967562.png)

![2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B11967585.png)

![(5Z)-3-Butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967599.png)

![N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967607.png)


![(5E)-2-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967631.png)
![(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11967641.png)
![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)
